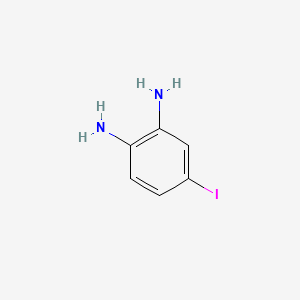

4-Iodobenzene-1,2-diamine

Description

Aromatic diamines are fundamental building blocks in the synthesis of a wide array of organic materials and pharmacologically active compounds. The presence of two amine groups on a benzene (B151609) ring provides multiple reaction sites for building complex structures. Similarly, iodinated aromatic compounds are highly valued in organic synthesis. The carbon-iodine bond is the least stable among the halogens, making iodine an excellent leaving group in various cross-coupling and nucleophilic substitution reactions. wikipedia.org

The compound 4-Iodobenzene-1,2-diamine, with the chemical formula C₆H₇IN₂, uniquely combines the reactive properties of both aromatic diamines and iodinated aromatics. nih.gov The two adjacent amine groups can participate in condensation, acylation, and alkylation reactions, leading to the formation of heterocycles, amides, and imines. smolecule.com Simultaneously, the iodine atom at the 4-position offers a site for introducing a wide range of substituents through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a highly versatile intermediate in the synthesis of complex molecules. smolecule.com

The synthesis of this compound itself can be achieved through several methods. A common laboratory-scale approach involves the direct iodination of benzene-1,2-diamine using iodine in the presence of an oxidizing agent. Other methods include the diazotization of anilines followed by treatment with potassium iodide. smolecule.comthieme-connect.com Greener synthesis methodologies are also being explored to minimize the use of harsh reagents. thieme-connect.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 234.04 g/mol nih.gov |

| Melting Point | 73-77 °C sigmaaldrich.com |

| Boiling Point | 339.0 ± 32.0 °C at 760 mmHg sigmaaldrich.com |

| IUPAC Name | This compound nih.gov |

| Physical Form | Solid sigmaaldrich.comsigmaaldrich.com |

The unique structural features of this compound have significant implications for the construction of complex molecular architectures. Its ability to serve as a multifunctional building block is a key asset in several areas of chemical science.

In materials science, the diamine functionality is crucial for the synthesis of high-performance polymers and polyimides. The introduction of an iodine atom provides a handle for further modification, allowing for the fine-tuning of the material's properties, such as its electronic and optical characteristics.

In medicinal chemistry, this compound is a valuable intermediate for the synthesis of pharmaceutical agents. smolecule.com The benzene-1,2-diamine core is a precursor to benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities. lookchem.comsciencescholar.us The iodine atom can be replaced with various other functional groups to create libraries of compounds for drug discovery programs. For instance, it has been investigated for its potential as an anticancer agent. smolecule.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzene-1,2-diamine |

| Iodine |

| Potassium iodide |

Structure

3D Structure

Propriétés

IUPAC Name |

4-iodobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOSRKZBOIVBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458761 | |

| Record name | 4-iodobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21304-38-1 | |

| Record name | 4-iodobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodobenzene 1,2 Diamine and Its Derivatives

Classical and Modern Synthetic Routes to o-Phenylenediamines

The synthesis of the o-phenylenediamine (B120857) scaffold is a well-established area of organic chemistry, with numerous methods developed over the years. These can be broadly categorized into classical reduction pathways and modern catalytic amination reactions.

Diazotization and Reduction Pathways

A cornerstone of classical aromatic chemistry, the synthesis of o-phenylenediamines has traditionally been achieved through the reduction of o-nitroanilines. This method is robust and widely applicable, utilizing various reducing agents to convert the nitro group to an amine. Common industrial methods include catalytic hydrogenation using catalysts like Raney nickel or bimetallic systems such as palladium-nickel supported on graphene oxide. patsnap.comgoogle.com Other reducing agents like sodium sulfide (B99878) are also employed. google.com The general scheme for this reduction is a fundamental transformation in organic synthesis.

Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is another classical pathway that can be adapted for the synthesis of various substituted anilines and, by extension, diamines. unacademy.combyjus.com The process involves the in-situ generation of nitrous acid from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions, including the introduction of an amino group, albeit indirectly. byjus.comorganic-chemistry.org For the synthesis of diamines, this pathway is often part of a multi-step sequence rather than a direct conversion.

Catalytic Amination Reactions for Aryl Diamines

Modern synthetic chemistry has seen the advent of powerful transition metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. These methods offer a more direct and often more functional group tolerant approach to aryl amines and diamines compared to classical methods.

Copper-catalyzed amination, a modern iteration of the Ullmann condensation, has been developed for the coupling of aryl halides with amines. nih.govorganic-chemistry.org Recent advancements have introduced highly sterically encumbered N¹,N²-diaryl diamine ligands that facilitate the amination of even less reactive aryl chlorides under mild conditions. nih.govnih.gov These reactions typically employ a copper(I) source, a suitable ligand, and a base in an organic solvent. nih.gov

Palladium-catalyzed amination, or the Buchwald-Hartwig amination, stands as one of the most significant achievements in modern organic synthesis. wiley.com This reaction allows for the coupling of a wide range of aryl halides and pseudohalides with various amines, including the synthesis of primary arylamines from ammonia (B1221849) or its surrogates. nih.govsemanticscholar.orgnih.gov The development of sophisticated phosphine (B1218219) ligands has been crucial to the success and broad applicability of this methodology, enabling reactions to proceed with high efficiency and selectivity under mild conditions. wiley.comnih.gov

Specific Synthesis of 4-Iodobenzene-1,2-diamine

The direct introduction of an iodine atom onto the benzene-1,2-diamine core requires careful control of regioselectivity due to the activating nature of the two amino groups.

Regioselective Iodination of Benzene-1,2-diamine Precursors

The synthesis of this compound can be achieved through the direct, regioselective iodination of benzene-1,2-diamine. The two amino groups are ortho, para-directing and strongly activating, which can lead to multiple iodination products. However, the 4-position is sterically the most accessible and electronically favored for electrophilic substitution.

Common iodinating agents used for such transformations include molecular iodine in the presence of an oxidizing agent or electrophilic iodine sources like N-iodosuccinimide (NIS). nih.govresearchgate.net The choice of solvent and reaction conditions plays a critical role in controlling the regioselectivity and preventing over-iodination. The reaction generally proceeds via an electrophilic aromatic substitution mechanism.

Optimization of Reaction Conditions and Yields

The efficiency of the regioselective iodination of benzene-1,2-diamine is highly dependent on the reaction parameters. The optimization of these conditions is crucial for maximizing the yield of the desired 4-iodo isomer while minimizing the formation of byproducts. Key parameters that are typically optimized include the choice of iodinating reagent, the solvent, the reaction temperature, and the reaction time.

For instance, in related iodination reactions of electron-rich aromatic compounds, different solvents and catalysts have been screened to determine the optimal conditions. The following table illustrates a hypothetical optimization study for the iodination of an aromatic amine, showcasing how different parameters can influence the reaction yield.

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | I₂ / H₂O₂ | Methanol | 25 | 12 | 65 |

| 2 | NIS | Acetonitrile | 25 | 8 | 85 |

| 3 | NIS | Dichloromethane | 25 | 8 | 78 |

| 4 | ICl | Acetic Acid | 0 | 4 | 72 |

| 5 | NIS | Acetonitrile | 50 | 4 | 92 |

This is a representative table based on general findings for similar reactions and does not represent actual experimental data for the synthesis of this compound.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound can be approached in two primary ways: by starting with an already substituted benzene-1,2-diamine and performing a regioselective iodination, or by starting with a substituted 4-iodoaniline (B139537) and introducing the second amino group.

For example, a substituted o-nitroaniline can be reduced to the corresponding o-phenylenediamine, which can then be subjected to regioselective iodination. Alternatively, functionalization of the amino groups of this compound itself can lead to a variety of N-substituted analogs. For instance, selective N-arylation can be achieved through palladium-catalyzed C-N coupling reactions. rsc.org This allows for the synthesis of a diverse library of compounds with potential applications in various fields of chemical research.

Synthesis of 4-Bromo-5-iodobenzene-1,2-diamine and Related Halogenated Derivatives

The synthesis of dihalogenated benzene-1,2-diamines, such as 4-bromo-5-iodobenzene-1,2-diamine, often involves a multi-step sequence starting from simpler aromatic compounds. A common strategy employs electrophilic aromatic substitution reactions where the directing effects of existing substituents guide the regioselective introduction of halogens.

For instance, the synthesis of 4-bromo-2-chloro-6-iodoaniline (B12088954) can be achieved from 4-bromo-2-chloroaniline (B1269894). In this process, 4-bromo-2-chloroaniline is dissolved in glacial acetic acid, followed by the slow addition of iodine monochloride. The reaction mixture is heated and subsequently cooled to facilitate the precipitation of the product. The use of sodium bisulfite is often necessary to quench any remaining iodine monochloride. This multi-step approach, which can originate from a simple precursor like aniline (B41778), involves protecting groups to control the positions of halogenation. The sequence typically includes acetylation of the amine, followed by bromination, chlorination, hydrolysis of the protecting group, and finally iodination.

Detailed steps for a representative synthesis of a halogenated aniline derivative are as follows:

Protection: Aniline is acetylated to form acetanilide, protecting the amino group and directing subsequent substitutions.

Bromination: Electrophilic bromination typically occurs at the para position due to the ortho-, para-directing effect of the acetamido group.

Chlorination: Subsequent chlorination is directed to the ortho position relative to the activating acetamido group.

Hydrolysis: The acetamido group is hydrolyzed back to an amino group under acidic conditions.

Iodination: Finally, iodination is carried out, often using iodine monochloride in acetic acid, to introduce the iodine atom at the remaining activated position.

This strategic halogenation provides access to versatile building blocks for further chemical transformations.

Synthesis of 4-Chloro-5-iodobenzene-1,2-diamine (B594703)

The synthesis of 4-chloro-5-iodobenzene-1,2-diamine follows similar principles of electrophilic aromatic substitution, often starting from a pre-functionalized benzene (B151609) derivative. The precise sequence of halogenation and nitration/reduction steps is crucial for achieving the desired substitution pattern. While a direct synthesis was not detailed in the provided search results, related syntheses of similar compounds, such as 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine, have been described. These syntheses often involve the reaction of a diamine with other reagents to build more complex structures.

Incorporation of Alkyl and Aryl Substituents on Amine Nitrogen

The functionalization of the amine groups in this compound and its derivatives through N-alkylation and N-arylation significantly expands their synthetic utility. These reactions introduce alkyl and aryl groups onto the nitrogen atoms, which can modulate the electronic properties and steric environment of the molecule.

N-Alkylation: N-alkylation can be achieved through various methods, including reactions with alkyl halides. For instance, imidazopyridines, which contain a similar reactive N-H bond, are N-alkylated using an alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF. The regioselectivity of the alkylation can be a key challenge, particularly with unsymmetrical diamines. More advanced methods for N-alkylation of indoles, which share similarities with benzene-1,2-diamines, involve copper-catalyzed reductive cross-coupling reactions with N-tosylhydrazones.

N-Arylation: N-arylation is commonly accomplished through copper-catalyzed Ullmann-type coupling reactions. Ligand-free copper(I) iodide can effectively catalyze the amination of aryl iodides in a solvent like DMF. This method is suitable for a wide range of primary and secondary amines. For the N-arylation of indoles, a general and effective method utilizes catalysts derived from copper(I) iodide and various diamine ligands, such as trans-1,2-cyclohexanediamine or N,N'-dimethyl-1,2-cyclohexanediamine. These conditions are mild and tolerate a variety of functional groups.

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective bond formations. For derivatives of this compound, the presence of the aryl iodide moiety makes it an excellent substrate for a variety of cross-coupling reactions.

Cross-Coupling Methodologies Utilizing Aryl Iodides

The carbon-iodine bond in aryl iodides is relatively weak, making it highly reactive in palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, typically an arylboronic acid. This reaction is catalyzed by a palladium complex and requires a base. Aryl iodides are particularly reactive substrates for this transformation.

The reaction is widely used to construct biaryl frameworks, which are common motifs in pharmaceuticals and functional materials. The choice of palladium catalyst, ligand, and reaction conditions can significantly influence the efficiency and outcome of the coupling. For instance, palladium tetrakis(triphenylphosphine) is a commonly used catalyst. Studies have shown that even at low temperatures, aryl iodides can sometimes exhibit poor reactivity in Suzuki-Miyaura couplings, a phenomenon that has been investigated to understand the underlying mechanistic details.

| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| m-Diiodobenzene | Arylboronic acid | Pd(PPh3)4 | - | - | Good | |

| p-Diiodobenzene | Arylboronic acid | Pd(PPh3)4 | - | - | Good | |

| Iodobenzene (B50100) | Arylboronic acids | Hydroxyapatite supported Pd | - | Aqueous medium | - |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. Aryl iodides are highly reactive substrates in this reaction, often providing high yields of the coupled product. The reaction typically employs a palladium catalyst, a base, and a suitable solvent. Supported palladium complexes, such as those on SBA-16, have been shown to be efficient catalysts for the Heck reaction of aryl iodides with various alkenes, including butyl acrylate (B77674) and styrene.

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction is a fundamental tool for the synthesis of arylalkynes. Aryl iodides are the most reactive halides for this transformation. The classic Sonogashira conditions involve a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2), a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine (B128534) or diisopropylamine). Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.

| Reaction | Aryl Iodide | Coupling Partner | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Heck | Iodobenzene | Butyl acrylate | SBA-16 supported Pd-complex | - | Substituted alkene | |

| Heck | 4-Iodotoluene | Butyl acrylate | SBA-16 supported Pd-complex | - | Substituted alkene | |

| Sonogashira | 1-Bromo-4-ethynylbenzene | 1,2,3,4,5-pentafluoro-6-iodobenzene | Pd(PPh3)4, CuI | i-Pr2NH | Diarylalkyne | |

| Sonogashira | Aryl iodides | Terminal alkynes | Pd catalyst, Cu(I) co-catalyst | Amine base | Arylalkyne |

Metal-Catalyzed Diamination Reactions for 1,2-Diamine Derivatives

Rhodium-Catalyzed Aziridination/Rearrangement

Rhodium catalysis has been instrumental in the development of methods for synthesizing 1,2-diamines. A prominent strategy involves the rhodium-catalyzed aziridination of alkenes, followed by a rearrangement or ring-opening of the resulting aziridine (B145994) intermediate.

One such method utilizes a Rh(III) catalyst for the aziridination of unactivated alkenes, which then allows for nucleophilic ring-opening by various primary or secondary amines to furnish the desired 1,2-vicinal diamines. Another powerful approach involves the use of hydroxylamine-derived sulfamate (B1201201) esters, which undergo a selective, rhodium-catalyzed C-H insertion to form Troc-protected oxathiadiazinane heterocycles. These intermediates can then be reduced to yield differentially substituted 1,2-diamines.

A notable catalytic system employs Rh₂(esp)₂, which facilitates the reaction between alkenes and a sulfamide (B24259) to generate aziridines. These aziridines can be subsequently cleaved with sodium iodide, triggering a ring-closing process to afford 5-membered cyclic sulfamides. Hydrolysis of these cyclic compounds yields mono-Boc-protected 1,2-diamines. A key feature of this tandem ring-opening and ring-closing process is its stereospecificity; it proceeds via two SN2-type substitutions, meaning E-alkenes yield trans-1,2-diamines and Z-alkenes produce cis-1,2-diamines.

| Catalyst/Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Rh(III) Catalyst | Aziridination / Ring Opening | Provides rapid access to 1,2-vicinal diamines from terminal alkenes with good regioselectivity. | |

| Rh₂(esp)₂ | Aziridination / Rearrangement | Forms aziridines from alkenes and sulfamide; subsequent cleavage and cyclization yields cyclic sulfamides, which are precursors to 1,2-diamines. | |

| Rhodium Catalyst | C-H Insertion | Utilizes hydroxylamine-based sulfamate esters for selective C-H insertion, leading to differentially substituted diamine products. |

Palladium-Catalyzed Multicomponent Reactions

Palladium catalysis offers versatile pathways for synthesizing derivatives of 1,2-diamines through multicomponent reactions. These reactions allow for the assembly of complex molecules from simple, readily available starting materials in a single step.

One effective strategy is the palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides. This method employs a simple catalyst system of Pd(O₂CCF₃)₂ with DMSO, using molecular oxygen as the sole stoichiometric oxidant at room temperature. The allylic sulfamide substrates are easily prepared, and the resulting cyclic sulfamide products can be readily converted to the corresponding 1,2-diamines.

Another approach involves a three-component reaction combining aryl halides, isocyanides, and diamines, catalyzed by palladium, to efficiently produce 2-aryl-2-imidazolines. By varying the diamine component, this reaction can also be adapted to synthesize related heterocyclic structures like 2-aryl-1H-benzimidazoles. Furthermore, palladium catalysis can facilitate the coupling of imines, acid chlorides, and carbon monoxide to form imidazolinium carboxylates, which can then be decarboxylated to yield 2-imidazolines. This sequence provides a modular route to asymmetrically substituted imidazolines.

| Catalyst System | Reaction Type | Products | Reference |

|---|---|---|---|

| Pd(O₂CCF₃)₂ / DMSO / O₂ | Aerobic Oxidative Cyclization | Cyclic sulfamides (precursors to 1,2-diamines) | |

| Palladium Catalyst | Three-Component Coupling | 2-Aryl-2-imidazolines, 2-aryl-1H-benzimidazoles | |

| Palladium Catalyst | Multicomponent Coupling / Decarboxylation | 2-Imidazolines |

Hypervalent Iodine Reagents in Functionalization and Cyclization

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis due to their low toxicity, high reactivity, and ease of handling. They are particularly useful as oxidants in a variety of transformations, including the functionalization and cyclization of diamine-containing structures to form valuable heterocyclic compounds.

Phenyliodine(III) Diacetate (PIDA) in Oxidative Transformations

Phenyliodine(III) diacetate (PIDA), also known as (diacetoxyiodo)benzene (B116549) (DAIB), is one of the most frequently used hypervalent iodine(III) reagents. It serves as a mild and efficient oxidizing agent in a wide array of synthetic transformations. PIDA's utility stems from its ability to facilitate reactions such as C-H functionalization, the formation of hetero-hetero bonds, and various rearrangement reactions.

In the context of diamine derivatives, PIDA can be employed as a terminal oxidant in metal-catalyzed reactions. For instance, it is used in palladium-catalyzed intramolecular diamination reactions to yield cyclic ureas and in the aminoacetoxylation of alkenes. PIDA also promotes Hofmann-type rearrangements of primary amides to generate isocyanate intermediates, which can be trapped to form ureas, demonstrating its utility in manipulating nitrogen-containing functional groups. Its ability to mediate oxidative C-C bond cleavage in enamides and styrenes to produce cyanobenzamides and benzonitriles, respectively, further highlights its versatility in oxidative transformations.

| Reagent | Reaction Type | Transformation Example | Reference |

|---|---|---|---|

| PIDA | Oxidative C-H Functionalization | Selective functionalization of a C-H bond adjacent to a nitrogen atom. | |

| PIDA | Hofmann-Type Rearrangement | Conversion of primary amides to N-substituted ureas via an isocyanate intermediate. | |

| PIDA | Oxidative Cleavage | Cleavage of C=C bonds in styrenes to synthesize benzonitriles. | |

| PIDA | Oxidative Cyclization | Used as an oxidant in Pd-catalyzed intramolecular diamination to form cyclic ureas. |

Application in Heterocyclization Reactions

Hypervalent iodine(III) reagents, particularly PIDA and phenyliodine bis(trifluoroacetate) (PIFA), are widely used to construct heterocyclic compounds through oxidative cyclization reactions under metal-free conditions. These reagents facilitate the formation of carbon-carbon and carbon-heteroatom bonds necessary for ring closure.

A key application is the intramolecular oxidative C(sp²)–N bond formation to synthesize quinoxalines from N-(2-acetaminophenyl)enaminones. This transformation proceeds through a PIDA-mediated intramolecular condensation and cyclization, followed by an elimination step. The versatility of these reagents is demonstrated by their ability to mediate the synthesis of a diverse range of heterocycles, including oxazoles, benzimidazoles, indolizines, and various spiroheterocycles. The reactions often proceed with high efficiency and provide a valuable alternative to traditional transition-metal-catalyzed methods.

| Reagent | Heterocycle Synthesized | Reaction Type | Reference |

|---|---|---|---|

| PIDA | Quinoxalines | Intramolecular oxidative C(sp²)–N bond formation. | |

| PIDA/PIFA | Oxazoles, Benzimidazoles | Oxidative cyclization. | |

| Hypervalent Iodine(III) Reagents | Pyrroles, Imidazoles, Oxazoles | Transition metal-free cyclization strategies. | |

| Hypervalent Iodine(III) Reagents | Benzothiazoles | Intramolecular cyclization of thioformanilides. |

Chemical Reactivity and Mechanistic Investigations of 4 Iodobenzene 1,2 Diamine

Reactions of the Amino Groups

The two adjacent amino groups in 4-Iodobenzene-1,2-diamine are nucleophilic and readily participate in condensation reactions, oxidation-reduction processes, and substitution reactions such as N-alkylation and N-arylation.

Condensation Reactions for Heterocycle Formation

The vicinal diamine functionality is a key structural feature that allows this compound to serve as a precursor for the synthesis of a variety of fused heterocyclic systems. These reactions typically proceed through a cyclocondensation mechanism.

Benzimidazoles: The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for the synthesis of benzimidazoles. organic-chemistry.orgijiset.comscripps.edu When this compound is treated with an aldehyde, the initial step involves the formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent oxidation (aromatization) to yield the 5-iodo-benzimidazole derivative. Various catalysts, including acid catalysts and oxidizing agents, can be employed to facilitate this transformation. organic-chemistry.orgscripps.edu Similarly, condensation with carboxylic acids, often under acidic conditions and high temperatures, also yields 5-iodobenzimidazoles. ijiset.comarkat-usa.orgosaka-u.ac.jp

Triazoles: The synthesis of benzotriazoles from o-phenylenediamines is typically achieved through diazotization of one of the amino groups, followed by intramolecular cyclization. This is commonly carried out using sodium nitrite (B80452) in an acidic medium. For this compound, this reaction would lead to the formation of 5-iodobenzotriazole. The process involves the in situ generation of nitrous acid, which converts one of the primary amino groups into a diazonium salt. This intermediate then undergoes a cyclization reaction where the lone pair of electrons on the adjacent amino group attacks the diazonium group, leading to the stable triazole ring after deprotonation.

Quinoxalines: Quinoxalines are readily synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, such as glyoxal or benzil. diva-portal.orgnih.gov The reaction of this compound with a 1,2-diketone involves a double condensation, where each amino group reacts with one of the carbonyl groups to form a dihydropyrazine ring, which then aromatizes to the stable quinoxaline system. wikipedia.orgnih.govnih.gov This method allows for the introduction of various substituents at the 2- and 3-positions of the resulting 6-iodoquinoxaline. The reaction can be performed under various conditions, including in the presence of catalysts like iodine or under microwave irradiation to enhance reaction rates and yields. ncert.nic.in

Table 1: Synthesis of Heterocycles from o-Phenylenediamines This table presents representative examples of heterocycle formation from substituted o-phenylenediamines, illustrating the expected reactivity of this compound.

| Starting Diamine | Reagent | Heterocycle | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|---|

| o-Phenylenediamine (B120857) | Benzil | Quinoxaline | 2,3-Diphenylquinoxaline | Rectified spirit, reflux | 75 |

| 3,4-Diaminobenzoic acid | Benzil | Quinoxaline | 2,3-Diphenylquinoxaline-6-carboxylic acid | Glacial acetic acid, 50°C | - |

| o-Phenylenediamine | Aromatic Aldehydes | Benzimidazole (B57391) | 2-Aryl-benzimidazoles | Various catalysts (e.g., Al2O3/CuI/PANI) | High |

| 4-Methyl-1,2-phenylenediamine | Formic Acid | Benzimidazole | 5-Methyl-1H-benzimidazole | ZnO nanoparticles, 70°C | 94 |

Styryl benzimidazole derivatives are a class of compounds with interesting photophysical and biological properties. The synthesis of these compounds can be achieved through the condensation of this compound with substituted cinnamaldehydes. This reaction follows the general principle of benzimidazole formation, where the diamine reacts with the aldehyde functionality of the cinnamaldehyde. The resulting product is a 5-iodo-2-styrylbenzimidazole. These derivatives are of interest in various fields, including as imaging agents.

Table 2: Synthesis of Styryl Benzimidazole Derivatives This table provides an example of the synthesis of styryl benzimidazole derivatives from an o-phenylenediamine.

| Diamine | Aldehyde | Product | Application |

|---|---|---|---|

| This compound | Substituted Cinnamaldehydes | 5-Iodo-2-styrylbenzimidazole derivatives | Imaging agents for neurofibrillary tangles |

Oxidation and Reduction of Amine Moieties

The primary amino groups of this compound can undergo oxidation. The oxidation of primary amines can lead to various products, including imines, nitroso, or nitro compounds, depending on the oxidizing agent and reaction conditions. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX), are known to oxidize primary amines to imines. nih.gov In the case of this compound, a controlled oxidation could potentially lead to the corresponding diimine or other oxidized species.

Conversely, the conceptual reverse reaction, the reduction of a related nitro compound, is a common method for the preparation of o-phenylenediamines. For instance, the reduction of 4-iodo-1,2-dinitrobenzene or 2-amino-4-iodo-nitroaniline would yield this compound. This reduction is typically carried out using reducing agents like tin(II) chloride in acidic medium or through catalytic hydrogenation. mdpi.com

N-Alkylation and N-Arylation Reactions

The amino groups of this compound are nucleophilic and can undergo alkylation and arylation reactions.

N-Alkylation: The reaction with alkyl halides in the presence of a base can lead to the formation of mono- or di-N-alkylated products. ncert.nic.in The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. The reaction proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. princeton.edunih.gov

N-Arylation: N-arylation of the amino groups can be achieved through cross-coupling reactions with aryl halides, typically catalyzed by copper or palladium complexes. researchgate.netnih.gov These reactions, such as the Buchwald-Hartwig amination, allow for the formation of N-aryl and N,N'-diaryl derivatives of this compound.

Reactions of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations due to the relatively weak C-I bond. taylorandfrancis.com

Prominent examples of such reactions include the Suzuki-Miyaura coupling with boronic acids and the Heck reaction with alkenes. wikipedia.orgnih.govorganic-chemistry.orgyoutube.comyoutube.com

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, the aryl iodide moiety of a derivative of this compound, such as a 5-iodobenzimidazole, can be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. arkat-usa.orgnih.gov This reaction is a powerful tool for the formation of carbon-carbon bonds and allows for the introduction of a wide range of substituents at the 5-position of the benzimidazole ring system.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a new carbon-carbon bond at the iodine-bearing carbon, leading to the synthesis of arylated alkenes. For a derivative of this compound, this provides a route to introduce vinyl groups at the 5-position of the aromatic ring.

Table 3: Cross-Coupling Reactions of Aryl Iodides This table presents examples of cross-coupling reactions involving aryl iodides, illustrating the potential reactivity of the aryl iodide moiety in derivatives of this compound.

| Aryl Iodide Substrate | Coupling Partner | Reaction Type | Catalyst System | Product Type |

|---|---|---|---|---|

| 2-Iodo-1-substituted-benzimidazole | Various boronic acids | Suzuki-Miyaura | PdCl2-SPhos, Cs2CO3 | 2-(Hetero)aryl benzimidazoles |

| Iodobenzene (B50100) | Styrene | Heck | Palladium chloride, KOAc | Stilbene |

| 5-Bromoindazoles | N-Boc-2-pyrroleboronic acid | Suzuki | Pd(dppf)Cl2, K2CO3 | 5-(Pyrrol-2-yl)indazoles |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must typically be activated by electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the presence of two electron-donating amino groups generally deactivates the ring towards nucleophilic attack, making classical SNAr reactions challenging. However, the reactivity can be altered upon transformation of the diamine into a benzimidazole ring system. The resulting 5-iodobenzimidazole can then participate in nucleophilic aromatic substitution reactions. For instance, intramolecular SNAr reactions have been observed in derivatives of 2-(2-nitrophenyl)-1H-benzimidazoles, where a pendant nucleophile displaces the nitro group, which is activated by the benzimidazole ring. nih.gov While direct intermolecular SNAr on this compound itself is not commonly reported, its derivatives provide a pathway to this class of reactions.

Cross-Coupling Reactions

This compound, and more commonly its benzimidazole derivatives, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds.

Following the initial condensation of this compound with an aldehyde or carboxylic acid to form a 5-iodobenzimidazole, the iodine atom serves as a handle for further functionalization through cross-coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent. 5-Aryl-1-methyl-4-nitroimidazoles have been synthesized in good yields via the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids, demonstrating the feasibility of such couplings on related heterocyclic systems. dntb.gov.ua

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene. This reaction is a powerful tool for the formation of substituted alkenes.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. This method is widely used for the synthesis of arylalkynes.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between the aryl iodide and an amine.

The following table summarizes representative examples of cross-coupling reactions involving derivatives of this compound.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Chloro-1-methyl-4-nitroimidazole | Arylboronic acids | Pd(PPh3)2Cl2, K2CO3, TBAB | 5-Aryl-1-methyl-4-nitroimidazoles | Good |

Radical Reactions Involving the Iodine

The carbon-iodine bond in this compound and its derivatives can undergo homolytic cleavage to generate an aryl radical. This reactivity can be harnessed in various radical-mediated transformations. Photochemical induction is a common method to initiate these reactions. For instance, the photolysis of 1,2-diiodobenzene is known to form benzyne through a radical pathway. rsc.org While specific studies on the radical reactions of this compound are not extensively documented, the general principles of aryl iodide photochemistry are applicable. beilstein-journals.org

Iodine-mediated radical cyclizations are also a valuable synthetic strategy. beilstein-journals.org In these reactions, an iodine atom or an iodine-containing species can initiate a cyclization cascade by adding to an unsaturated system within the molecule.

Tandem and Cascade Reactions

The strategic placement of functional groups in this compound allows for its participation in tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates.

Domino Transformations Leading to Complex Scaffolds

Domino reactions are a powerful tool for the efficient construction of complex molecular architectures. wildlife-biodiversity.comrsc.org this compound can serve as a starting material for such sequences. For example, a multi-component reaction involving an o-phenylenediamine, an aldehyde, and another reactive species can lead to the rapid assembly of complex heterocyclic systems. researchgate.net

Intramolecular Cyclizations

The ortho-diamine functionality of this compound is a key feature that facilitates intramolecular cyclization reactions to form five-membered heterocyclic rings, most notably benzimidazoles. nih.govnih.govnih.gov This is typically achieved by condensation with aldehydes, carboxylic acids, or their derivatives. The resulting 5-iodobenzimidazole is a versatile intermediate for further synthetic transformations.

Furthermore, derivatives of this compound can be designed to undergo subsequent intramolecular cyclizations. For example, after an initial cross-coupling reaction to introduce a suitable tether, an intramolecular Heck or Sonogashira reaction could be envisioned to construct polycyclic systems. Palladium-catalyzed intramolecular cyclizations are a well-established method for the synthesis of various heterocyclic and carbocyclic rings. nih.govacs.orgnih.govresearchgate.netrsc.org

The following table provides examples of intramolecular cyclization reactions starting from o-phenylenediamines.

| Starting Material | Reaction Partner | Catalyst/Reagent | Product | Reaction Type |

|---|---|---|---|---|

| o-Phenylenediamine | Aldehyde | Oxidizing Agent | 2-Substituted Benzimidazole | Condensation/Cyclization |

| o-Phenylenediamine | Carboxylic Acid | Acid | 2-Substituted Benzimidazole | Condensation/Cyclization |

Mechanistic Pathways of Reactions

The reactions of this compound and its derivatives proceed through well-established mechanistic pathways.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions generally follow a catalytic cycle involving three key steps:

Oxidative Addition: The aryl iodide (e.g., 5-iodobenzimidazole) adds to a Pd(0) species to form a Pd(II) complex.

Transmetalation: The organic group from the coupling partner (e.g., organoboron in Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.

Nucleophilic Aromatic Substitution: The SNAr mechanism typically involves the formation of a resonance-stabilized Meisenheimer complex as an intermediate. acs.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.

Radical Reactions: Radical reactions involving the C-I bond are initiated by homolytic cleavage, which can be induced by heat, light, or a radical initiator. The resulting aryl radical can then participate in a variety of propagation steps, such as addition to a π-system or hydrogen atom abstraction.

Intramolecular Cyclizations: The formation of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids proceeds via a condensation reaction to form an imine or amide intermediate, followed by an intramolecular nucleophilic attack of the second amino group onto the carbonyl or imine carbon, and subsequent dehydration or elimination to afford the aromatic benzimidazole ring.

Role of Intermediates in Reaction Processes

The reactions of this compound, particularly in the synthesis of heterocyclic compounds like benzimidazoles, are understood to proceed through several key intermediates. While direct studies on the intermediates of this specific diamine are not extensively documented, the mechanisms of related o-phenylenediamines provide a strong basis for understanding its reactive pathways.

A common reaction of o-phenylenediamines is the condensation with aldehydes or carboxylic acids to form benzimidazoles. In these reactions, the initial step is typically the formation of a Schiff base intermediate. One of the amino groups of this compound undertakes a nucleophilic attack on the carbonyl carbon of the aldehyde or carboxylic acid, followed by dehydration, to form the C=N bond of the Schiff base.

Subsequent intramolecular cyclization occurs where the second amino group attacks the imine carbon. This is followed by a dehydrogenation or elimination step to yield the aromatic benzimidazole ring. The presence of the iodo-substituent is not expected to fundamentally alter this pathway but may influence the electronic properties of the intermediates.

In palladium-catalyzed reactions, the formation of organopalladium intermediates is crucial. For instance, in C-N cross-coupling or cyclization reactions, an oxidative addition of the C-I bond to a low-valent palladium complex would form a Pd(II) intermediate . Subsequent reductive elimination would then form the new C-N bond and regenerate the palladium catalyst.

Kinetic and Thermodynamic Considerations

Specific kinetic and thermodynamic data for reactions involving this compound are not widely available in the literature. However, general principles of physical organic chemistry allow for predictions regarding the influence of the iodo-substituent on reaction rates and equilibria.

In a study on the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine, the reaction kinetics were found to follow the Michaelis-Menten model. nih.gov While this study was on the unsubstituted diamine, it highlights that enzymatic reactions involving such substrates can be kinetically characterized. For this compound, similar enzymatic or chemical kinetic studies would be necessary to determine specific rate constants and reaction orders.

Influence of Catalysts and Reagents

The reactivity of this compound is significantly influenced by the choice of catalysts and reagents, which can direct the reaction towards specific products and enhance reaction rates and yields.

Catalysts:

Palladium Catalysts: Palladium complexes are widely used to catalyze cross-coupling and cyclization reactions involving aryl halides. In the case of this compound, a palladium catalyst can facilitate intramolecular C-N bond formation, leading to the synthesis of fused heterocyclic systems. The catalytic cycle typically involves oxidative addition of the C-I bond to a Pd(0) species, followed by coordination of an amino group and subsequent reductive elimination. nih.gov

Copper Catalysts: Copper-based catalysts, particularly copper(I) iodide (CuI), are effective for Ullmann-type C-N coupling reactions. organic-chemistry.org For this compound, a copper catalyst can be used to promote reactions with various coupling partners. The presence of diamine ligands can enhance the efficacy of copper catalysts in these transformations. nih.gov

Gold Nanoparticles: Supported gold nanoparticles (AuNPs), particularly Au/TiO2, have been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under ambient conditions. nih.gov This methodology could be applicable to this compound.

Iodine: Molecular iodine itself can act as a catalyst in the reaction between o-phenylenediamine and dicarbonyl compounds, particularly under microwave irradiation in a mixed solvent system like ethanol/water. researchgate.net

Reagents:

Oxidizing Agents: In the synthesis of benzimidazoles from o-phenylenediamines and aldehydes, an oxidizing agent is often required for the final aromatization step. A variety of oxidizing agents can be employed, including hypervalent iodine reagents like Dess-Martin periodinane (DMP). wikipedia.orgwikipedia.orgchemistrysteps.comcommonorganicchemistry.comorganic-chemistry.org DMP is a mild and selective oxidant that works under neutral conditions. wikipedia.orgwikipedia.orgcommonorganicchemistry.com

Condensing Agents: For the synthesis of benzimidazoles from carboxylic acids, a condensing agent is often necessary to facilitate the initial amide bond formation and subsequent cyclization.

Bases: In many coupling reactions, a base is required to neutralize any acid generated during the reaction and to facilitate the deprotonation of the amine nucleophiles. The choice of base can be critical to the success of the reaction.

The following table summarizes the influence of various catalysts and reagents on reactions involving o-phenylenediamines, which is analogous to the reactivity of this compound.

| Catalyst/Reagent | Reaction Type | Role and Effect |

|---|---|---|

| Palladium Complexes | Cross-coupling, Cyclization | Catalyzes C-N bond formation via oxidative addition/reductive elimination cycles. |

| Copper(I) Iodide (CuI) | Ullmann Condensation | Promotes C-N bond formation, often in the presence of a ligand. |

| Gold Nanoparticles (Au/TiO2) | Benzimidazole Synthesis | Catalyzes the aerobic oxidation and cyclization of the diamine with aldehydes. |

| Molecular Iodine (I2) | Benzimidazole Synthesis | Acts as a Lewis acid catalyst to promote condensation. |

| Dess-Martin Periodinane (DMP) | Oxidation | Acts as an oxidizing agent for the aromatization of the dihydrobenzimidazole intermediate. |

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 4-Iodobenzene-1,2-diamine, both ¹H and ¹³C NMR provide critical data for structural verification.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the amine groups. The aromatic region is expected to display a pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The electron-donating amino groups (-NH₂) generally cause an upfield shift (to lower ppm values) of the protons ortho and para to them, while the iodine atom exerts a deshielding effect on adjacent protons due to its electronegativity and anisotropic effects. The protons of the two amine groups typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides complementary information on the carbon framework. The spectrum will show six distinct signals for the six carbon atoms of the benzene ring, as their chemical environments are non-equivalent. The carbon atom bonded to the iodine (C-4) experiences a significant upfield shift due to the "heavy atom effect," a phenomenon where the large electron cloud of the iodine atom induces shielding. Conversely, the carbons bonded to the nitrogen atoms (C-1 and C-2) are shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted values are based on standard substituent effects in benzene derivatives.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | H-3 | ~6.5-6.7 | Doublet (d) | Ortho to two -NH₂ groups. |

| H-5 | ~6.8-7.0 | Doublet of doublets (dd) | Ortho to Iodine, meta to one -NH₂. | |

| H-6 | ~6.9-7.1 | Doublet (d) | Ortho to Iodine and one -NH₂. | |

| -NH₂ | ~3.5-5.0 | Broad Singlet (br s) | Shift is solvent and concentration dependent. | |

| ¹³C NMR | C-1 | ~135-140 | Quaternary | Attached to -NH₂. |

| C-2 | ~135-140 | Quaternary | Attached to -NH₂. | |

| C-3 | ~115-120 | CH | Shielded by two -NH₂ groups. | |

| C-4 | ~85-95 | Quaternary | Attached to Iodine (heavy atom effect). | |

| C-5 | ~125-130 | CH | Deshielded by Iodine. | |

| C-6 | ~120-125 | CH | Shielded by adjacent -NH₂. |

While this compound is a relatively rigid molecule, advanced NMR techniques can be used to confirm spatial relationships between atoms. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can detect through-space interactions between protons. For this compound, a NOESY experiment would be expected to show correlations between the H-3 proton and the protons of the adjacent amine group, as well as between the H-6 proton and its neighboring amine group. Such data would provide definitive confirmation of the substituent arrangement on the benzene ring, complementing the connectivity data obtained from standard 1D NMR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), provides an extremely accurate measurement of a molecule's mass. This accuracy allows for the determination of the elemental formula of the compound. For this compound (C₆H₇IN₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇IN₂ |

| Calculated Monoisotopic Mass ([M+H]⁺) | 234.97321 Da |

| Calculated Exact Mass | 233.96540 Da nih.gov |

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation into smaller, characteristic ions. Analysis of these fragments provides a "fingerprint" that helps to confirm the molecular structure. For an aromatic amine, the molecular ion peak is typically strong due to the stability of the aromatic system. The presence of two nitrogen atoms dictates that the molecular ion will have an even nominal mass (the Nitrogen Rule).

The fragmentation of this compound is expected to be influenced by the C-I bond, which is the weakest bond in the molecule. A primary fragmentation pathway would involve the homolytic cleavage of this bond, resulting in the loss of an iodine radical (I•). Other potential fragmentations include the loss of a hydrogen radical or small molecules like ammonia (B1221849) (NH₃) or hydrogen cyanide (HCN) from the ring structure.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Formula | Notes |

|---|---|---|---|

| 234 | [M]⁺• | [C₆H₇IN₂]⁺• | Molecular Ion |

| 233 | [M-H]⁺ | [C₆H₆IN₂]⁺ | Loss of a hydrogen radical |

| 107 | [M-I]⁺ | [C₆H₇N₂]⁺ | Loss of an iodine radical |

| 80 | [C₅H₄N]⁺ | [C₅H₄N]⁺ | Subsequent loss of HCN from [M-I]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of the Cambridge Crystallographic Data Centre (CCDC) reveals that the crystal structure of this compound has not been deposited. However, if a suitable single crystal were to be grown and analyzed, the resulting data would provide a complete and unambiguous picture of its solid-state conformation and packing. The analysis would reveal the planarity of the benzene ring, the precise C-I, C-N, and C-C bond lengths, and the bond angles within the molecule. Furthermore, it would elucidate the intermolecular hydrogen bonding network formed by the amine groups, which governs the crystal packing arrangement.

Table 4: Illustrative Parameters from a Hypothetical X-ray Crystallography Study

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Z (Molecules per unit cell) | Number of molecules in the repeating unit |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-I, C-N) |

| Bond Angles (°) | Angles between adjacent bonds (e.g., I-C-C, N-C-C) |

| Torsion Angles (°) | Conformation of substituents relative to the ring |

| Hydrogen Bonding Geometry | Details of intermolecular interactions |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For this compound, DFT calculations provide profound insights into its electronic structure, reactivity, and spectroscopic characteristics, complementing experimental data with detailed theoretical analysis. By modeling the behavior of electrons, DFT allows for the exploration of molecular properties that can be challenging to determine through experimental means alone.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This is particularly relevant for understanding its participation in processes such as metal-catalyzed cross-coupling reactions, where iodobenzenes are common substrates.

Researchers can model reaction mechanisms, identify transition states, and calculate activation energies, providing a quantitative understanding of reaction kinetics and thermodynamics. For instance, the oxidative addition of substituted iodobenzenes to a metal center, a critical step in many catalytic cycles, has been studied using DFT. researchgate.net While direct studies on this compound are specific, data from related 4-substituted iodobenzenes offer valuable insights. The presence of two electron-donating amine groups (-NH₂) is expected to influence the reaction's energy profile significantly.

Table 1: Exemplary Calculated Energy Data for Oxidative Addition of a Substituted Iodobenzene (B50100) Data is illustrative and based on findings for electronically similar 4-substituted iodobenzenes.

| Parameter | Value (kcal/mol) | Description |

| ΔG₁ | -8.5 | Free energy change for the initial coordination of the iodobenzene to the metal complex. |

| ΔG‡ | 15.2 | Gibbs free energy of activation for the oxidative addition step. |

| ΔG₂ | -25.0 | Overall reaction free energy for the oxidative addition process. |

This interactive table showcases typical energy values associated with a metal-catalyzed reaction pathway, highlighting the thermodynamic and kinetic parameters that can be determined using DFT.

These energy profiles help in predicting the most favorable reaction pathway. For instance, DFT studies on various 4-substituted iodobenzenes have shown that electron-donating groups, like the diamino groups in the title compound, can affect the initial coordination strength and the activation barrier of the C-I bond cleavage. researchgate.net

DFT provides a detailed picture of the electronic distribution and bonding within the this compound molecule. Analyses such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and the Electron Localization Function (ELF) are employed to understand its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For this compound, the electron-rich aromatic ring and the lone pairs on the nitrogen atoms are expected to contribute significantly to the HOMO, making it a good electron donor. The LUMO is likely to be distributed over the aromatic ring and the C-I bond, indicating that this site is susceptible to nucleophilic attack or reductive cleavage.

The ELF provides a visual representation of electron localization in the molecule. It maps regions where the probability of finding an electron pair is high, such as covalent bonds and lone pairs. This topological analysis helps in understanding the nature of the chemical bonds within the molecule. nih.gov

DFT calculations are a reliable method for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. scispace.com

Vibrational Spectroscopy: Theoretical FT-IR and FT-Raman spectra can be calculated by computing the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental spectra. nih.gov The calculations also provide the intensity of each vibrational mode, aiding in the assignment of experimental peaks to specific molecular motions, such as N-H stretching, C-N bending, or C-I stretching.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. scispace.com These theoretical predictions are valuable for assigning signals in complex experimental spectra and for confirming the structural integrity of the compound.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the transition energies (wavelengths) and oscillator strengths (intensities), help in interpreting the experimental UV-Vis spectrum and understanding the nature of the electronic transitions, such as π→π* or n→π* transitions. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound This table presents a hypothetical comparison to illustrate the application of DFT in spectroscopic analysis. Actual experimental values may vary.

| Spectroscopic Data | Predicted (DFT) | Experimental |

| FT-IR: ν(N-H) stretch | 3450, 3360 cm⁻¹ | 3435, 3350 cm⁻¹ |

| ¹³C NMR: δ (C-I) | ~95 ppm | ~92 ppm |

| UV-Vis: λmax | 298 nm | 300 nm |

This interactive table demonstrates how DFT-calculated spectroscopic data can be correlated with experimental results to validate molecular structure and properties.

The stability and reactivity of this compound can be thoroughly analyzed using DFT-derived descriptors. The HOMO-LUMO energy gap, as mentioned earlier, is a primary indicator: a smaller gap generally implies higher reactivity.

Furthermore, conceptual DFT provides a framework for calculating global and local reactivity descriptors.

Local Reactivity Descriptors: Fukui functions and the Molecular Electrostatic Potential (MEP) are used to identify the most reactive sites within the molecule. nih.gov The MEP map visually displays the electrostatic potential on the molecule's surface, with red regions (negative potential) indicating likely sites for electrophilic attack (e.g., near the nitrogen atoms) and blue regions (positive potential) indicating sites for nucleophilic attack (e.g., near the hydrogen atoms of the amines and potentially the iodine atom). Fukui functions provide a more quantitative measure of how the electron density at a specific atom changes upon the addition or removal of an electron, thereby identifying the most probable sites for nucleophilic and electrophilic attack. For this compound, the ortho positions relative to the amino groups and the iodine atom itself are key sites of interest for various chemical transformations.

Applications in Medicinal Chemistry and Chemical Biology

Precursors for Bioactive Heterocyclic Compounds

The ortho-diamine functionality of 4-iodobenzene-1,2-diamine is a classical precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds of immense importance in pharmaceutical and biological sciences. The presence of the iodine atom offers an additional handle for further chemical modifications, enhancing the molecular diversity and therapeutic potential of the resulting compounds.

Synthesis of Benzimidazole (B57391) Derivatives for Neurofibrillary Tangle Imaging

A significant application of this compound is in the development of imaging agents for neurodegenerative diseases, particularly Alzheimer's disease. Researchers have successfully synthesized a series of styrylbenzimidazole (SBIM) derivatives using this compound as a key starting material. These compounds have been evaluated as potential probes for imaging neurofibrillary tangles (NFTs), which are hallmark pathological features of Alzheimer's disease.

The synthesis involves the condensation of this compound with substituted cinnamaldehydes to yield the corresponding iodinated SBIM derivatives. The iodine atom in these molecules can be readily replaced with a radioisotope, such as iodine-125, to enable their use in imaging techniques like single-photon emission computed tomography (SPECT) or positron emission tomography (PET).

One particular derivative, SBIM-3, has demonstrated a higher binding affinity for tau aggregates, the primary component of NFTs, compared to β-amyloid aggregates. This selectivity is a crucial attribute for an effective NFT imaging agent. In vitro autoradiography and fluorescence staining studies using brain sections from Alzheimer's disease patients have confirmed that these SBIM derivatives specifically bind to NFTs.

Furthermore, biodistribution studies in animal models have shown that the radioiodinated SBIM derivatives exhibit high initial uptake into the brain followed by rapid clearance, which are desirable pharmacokinetic properties for in vivo imaging agents. These findings underscore the potential of this compound as a foundational scaffold for the development of next-generation diagnostic tools for Alzheimer's disease.

| Compound | Target | Binding Affinity (Kd) | Brain Uptake (2 min post-injection) | Brain Clearance (60 min post-injection) |

| [(125)I]SBIM-3 | Tau Aggregates | High | 3.20-4.11 %ID/g | 0.12-0.33 %ID/g |

| [(125)I]SBIM-3 | Aβ(1-42) Aggregates | Lower than for Tau | 3.20-4.11 %ID/g | 0.12-0.33 %ID/g |

Development of Ligands for Biological Targets

The ability to readily form the benzimidazole scaffold, combined with the versatility of the iodine substituent, makes this compound an attractive starting point for the development of ligands targeting a wide array of biological macromolecules. The benzimidazole core is a common feature in many biologically active molecules and can act as a bioisostere for other heterocyclic systems.

The iodine atom can be exploited in several ways to modulate the properties of the resulting ligands. It can be retained in the final molecule to participate in specific interactions with the biological target, such as halogen bonding, or it can be replaced through various cross-coupling reactions to introduce other functional groups. This allows for the fine-tuning of the ligand's size, shape, and electronic properties to optimize its binding affinity and selectivity for the target protein or nucleic acid.

For instance, the synthesis of benzimidazole derivatives from this compound has been explored for the development of inhibitors for various enzymes and receptors implicated in diseases such as cancer, viral infections, and inflammation. The systematic modification of the substituents on the benzimidazole ring, facilitated by the reactivity of the iodo group, is a key strategy in the lead optimization phase of drug discovery.

Incorporation into Protein Degrader Building Blocks

Targeted protein degradation has emerged as a powerful therapeutic modality in recent years. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific proteins by hijacking the cell's natural protein disposal machinery. A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

While direct incorporation of this compound into PROTACs is not yet widely documented in the literature, its chemical properties make it a promising candidate for the synthesis of novel protein degrader building blocks. The ortho-diamine moiety can be used to construct or modify ligands for either the target protein or the E3 ligase.

For example, the benzimidazole scaffold, readily accessible from this compound, could be functionalized to serve as a warhead for a target protein. The iodine atom provides a convenient attachment point for a linker, which can then be connected to an E3 ligase ligand. This modular approach would allow for the rapid generation of a library of PROTACs with varying linker lengths and compositions, facilitating the optimization of their degradation efficiency.

Given the prevalence of benzimidazole-containing molecules in medicinal chemistry, the potential to adapt these known bioactive scaffolds for targeted protein degradation is an exciting area for future research. The use of this compound as a starting material could significantly contribute to the expansion of the chemical space available for the design of novel and effective protein degraders.

Role in Drug Discovery and Molecular Biology Research

Beyond its use as a synthetic precursor, this compound and its derivatives play a direct role in fundamental aspects of drug discovery and molecular biology research. The presence of the iodine atom imparts unique properties that can be leveraged to study and modulate biological systems.

Halogen Bonding in Protein-Ligand Interactions

Halogen bonding is a non-covalent interaction between a halogen atom with a region of positive electrostatic potential (a "sigma-hole") and a Lewis base, such as an oxygen or nitrogen atom. In the context of protein-ligand interactions, halogen bonds can significantly contribute to the binding affinity and selectivity of a drug candidate.

The iodine atom in derivatives of this compound is an excellent halogen bond donor due to its large size and polarizability. When incorporated into a ligand, the iodine can form favorable interactions with backbone carbonyls or other electron-rich residues in the active site of a protein. This can lead to a substantial increase in the potency of the ligand.

The directional nature of halogen bonds also provides a means to control the orientation of a ligand within a binding pocket, which is a critical factor in rational drug design. The ability to engineer specific halogen bonding interactions allows medicinal chemists to fine-tune the pharmacological profile of a lead compound. The study of iodinated compounds has been instrumental in elucidating the fundamental principles of halogen bonding and its importance in molecular recognition.

Design of Potential Therapeutic Agents

The unique combination of a reactive diamine and a halogen substituent makes this compound a valuable starting point for the design of novel therapeutic agents. Research has indicated that derivatives of this compound exhibit promising biological activities, including potential as anticancer agents.

The benzimidazole scaffold, which can be readily synthesized from this compound, is a privileged structure in medicinal chemistry and is found in a number of approved drugs. By using the iodinated precursor, medicinal chemists can introduce further structural diversity and modulate the pharmacokinetic and pharmacodynamic properties of these benzimidazole-based therapeutic agents.

The iodine atom can influence properties such as metabolic stability and membrane permeability. Furthermore, as discussed previously, the potential for halogen bonding can be exploited to enhance the potency and selectivity of the designed molecules. The versatility of this compound allows for its use in a variety of drug design strategies, from fragment-based screening to the development of complex, highly functionalized therapeutic candidates.

Radiolabeling Applications with Iodine Isotopes

This compound serves as a valuable precursor in the synthesis of molecules targeted for radiolabeling with various iodine isotopes. Its structure, featuring an iodine atom on a benzene (B151609) ring and two adjacent amine groups, allows for its incorporation into a range of biologically active scaffolds, particularly heterocyclic systems like benzimidazoles. These resulting compounds can be transformed into radiopharmaceuticals for diagnostic imaging and therapeutic applications.

The primary application involves using the non-radioactive this compound to synthesize a larger, more complex molecule. A radioactive isotope of iodine is then introduced into the molecule in a later step, often by replacing the stable iodine atom or by labeling another part of the molecule. This strategy leverages the compound as a foundational building block for creating targeted radiotracers.

Radioiodinated compounds are significant in nuclear medicine for several reasons. The various isotopes of iodine offer a choice between different imaging modalities and therapeutic strategies. nih.gov The carbon-iodine bond's stability, however, is a critical factor in the design of these agents, as in vivo deiodination can lead to the accumulation of radioactivity in non-target tissues like the thyroid and stomach, potentially reducing image quality or therapeutic efficacy. nih.gov The iodoaniline structure inherent in this compound derivatives makes them susceptible to such metabolic processes, presenting a challenge that must be addressed during drug design. nih.gov

Iodine Isotopes in Medical Applications

Several isotopes of iodine are utilized in medicinal chemistry and chemical biology, each with distinct properties that make them suitable for specific applications. mdpi.com The choice of isotope depends on the desired outcome, whether it is for diagnostic imaging via Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), or for targeted radiotherapy. mdpi.com

| Isotope | Half-life | Decay Mode | Primary Emission | Primary Application |

| Iodine-123 (¹²³I) | 13.2 hours | Electron Capture | Gamma (γ) | SPECT Imaging |

| Iodine-124 (¹²⁴I) | 4.18 days | Positron Emission (β+) | Positron, Gamma (γ) | PET Imaging, Dosimetry |

| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture | Gamma (γ) | In vitro assays, Autoradiography, Brachytherapy |

| Iodine-131 (¹³¹I) | 8.02 days | Beta Minus (β-) | Beta particle, Gamma (γ) | Radiotherapy, SPECT Imaging |

This table presents a summary of the key characteristics of medically relevant iodine isotopes. mdpi.com

Applications in Diagnostic Imaging (SPECT and PET)

Derivatives of this compound have been investigated as scaffolds for developing imaging agents for SPECT and PET. SPECT imaging utilizes gamma-emitting isotopes like ¹²³I, while PET imaging uses positron-emitting isotopes such as ¹²⁴I. mdpi.com

One area of research has been the development of radioiodinated benzimidazoles for imaging N-methyl-D-aspartate (NMDA) receptors in the brain. nih.govnii.ac.jp In these studies, benzimidazole derivatives were synthesized and subsequently radiolabeled with Iodine-125 (a surrogate for the SPECT isotope ¹²³I) to evaluate their binding affinity and specificity to the NR2B subtype of the NMDA receptor. nih.govnii.ac.jp

Research Findings on Radioiodinated Benzimidazoles:

Synthesis: Benzimidazoles can be synthesized through the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or aldehyde. chemrxiv.orgresearchgate.net this compound provides a pre-iodinated starting material for such syntheses.

In Vitro Studies: Autoradiography experiments using [¹²⁵I]-labeled benzimidazole derivatives on brain tissue slices showed high accumulation in regions known to have a high density of NR2B receptors, demonstrating target specificity. nih.govnii.ac.jp

In Vivo Studies: In animal models, these ¹²⁵I-labeled compounds showed brain uptake, although in some cases, it was insufficient for high-quality in vivo SPECT imaging. nih.govnii.ac.jp These studies highlight the potential of the benzimidazole scaffold derived from this compound for developing brain imaging agents, while also underscoring the challenges in achieving adequate brain penetration and stability. nih.govnii.ac.jp

A significant challenge in developing these agents is ensuring the metabolic stability of the radiolabel. The in vivo deiodination of iodoaniline structures can compromise the imaging results. nih.gov Strategies to improve stability include modifying the electronic properties of the aromatic ring to strengthen the carbon-iodine bond. nih.gov

Applications in Radiotherapy

The beta-emitting properties of Iodine-131 make it a powerful tool for targeted radionuclide therapy. nih.gov The principle is to attach the radionuclide to a molecule that selectively binds to cancer cells, thereby delivering a cytotoxic dose of radiation directly to the tumor while minimizing damage to healthy tissue. Although direct examples starting from this compound are not prominent, its role as a precursor for heterocyclic systems makes it relevant for developing novel therapeutic agents. The synthesis of a stable, tumor-targeting molecule is the first step, which could then be radiolabeled with ¹³¹I for therapeutic evaluation.

Applications in Preclinical Research

Iodine-125 is widely used in preclinical research due to its relatively long half-life and low-energy gamma emissions, which are ideal for in vitro techniques like autoradiography and binding assays. nih.gov As demonstrated in the studies on NMDA receptor ligands, ¹²⁵I-labeled compounds are crucial tools for the initial characterization and validation of new radiotracers before they are developed further for clinical SPECT or PET imaging. nih.govnii.ac.jp These preclinical studies provide essential data on a compound's affinity, specificity, and distribution in biological tissues. nih.gov

Applications in Materials Science and Polymer Chemistry

Precursor for Functional Materials

The reactivity of the adjacent amine groups, combined with the presence of an iodine atom, makes 4-iodobenzene-1,2-diamine a valuable precursor for a variety of functional materials. The diamine moiety can participate in condensation reactions to form heterocyclic systems, while the iodine atom can be used for further functionalization or to confer specific physical properties to the final material.

Coordination Polymers and Phthalocyanines Synthesis